1-(2-(Ethylamino)ethyl)imidazolidin-2-one
Description
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[2-(ethylamino)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C7H15N3O/c1-2-8-3-5-10-6-4-9-7(10)11/h8H,2-6H2,1H3,(H,9,11) |
InChI Key |
ZJRSVHIPFRVEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1CCNC1=O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 2 Ethylamino Ethyl Imidazolidin 2 One
Reactions at the Imidazolidin-2-one Cyclic Urea (B33335) Moiety
The imidazolidin-2-one ring is a stable heterocyclic system, but it can participate in several types of reactions. The reactivity of this moiety is centered on the carbonyl group and the two nitrogen atoms of the urea.
The synthesis of the imidazolidin-2-one core itself can be achieved through various methods, which informs its potential for reverse or analogous reactions. Common synthetic routes include the carbonylation of 1,2-diamines with reagents like phosgene (B1210022), carbonyldiimidazole (CDI), or even carbon dioxide under specific catalytic conditions. nih.govmdpi.com Other modern approaches involve Pd-catalyzed carboamination of N-allylureas, acid-catalyzed cyclization of (2,2-diethoxyethyl)ureas, or the ring expansion of aziridines. nih.govbioorg.orgnih.gov
The nitrogen atoms of the ring, particularly the one not substituted with the ethylaminoethyl chain (at the 3-position), can undergo N-alkylation or N-acylation reactions, provided the nitrogen is not sterically hindered. These reactions typically require a strong base to deprotonate the N-H group, followed by treatment with an electrophile like an alkyl halide or an acyl chloride.
The carbonyl group within the cyclic urea exhibits typical ketone-like reactivity, although it is somewhat attenuated by the adjacent nitrogen atoms. It can be subject to reduction, though this often requires harsh conditions. More commonly, the stability of the ring makes it a robust scaffold in many chemical transformations. acs.org
Reactions Involving the N-Substituted Ethylaminoethyl Side Chain
The ethylaminoethyl side chain possesses a terminal secondary amine, which is a primary site of reactivity. This amine is nucleophilic and can participate in a variety of common amine reactions.
Alkylation: The secondary amine can be further alkylated, for instance, through reaction with alkyl halides. libretexts.org Exhaustive methylation with methyl iodide, followed by treatment with a base like silver oxide and heat, could potentially lead to a Hofmann elimination reaction, although the complexity of the molecule may favor other pathways. libretexts.org
Acylation: The amine readily reacts with acid chlorides and acid anhydrides to form amides. Similarly, reaction with sulfonyl chlorides under alkaline conditions yields stable sulfonamides. libretexts.org
Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones to form enamines in an acid-catalyzed reversible reaction. libretexts.org
Michael Addition: As a nucleophile, the secondary amine can undergo conjugate addition (Michael reaction) with α,β-unsaturated carbonyl compounds.
The reactivity of this side chain is crucial for building more complex molecules, where the imidazolidin-2-one core acts as a scaffold.
Derivatization Strategies for Structural Modification
Derivatization of the 1-(2-(Ethylamino)ethyl)imidazolidin-2-one structure can be strategically planned to modify its properties for specific applications. These strategies target either the cyclic urea moiety or the side chain.
Modification of the imidazolidin-2-one ring often involves substitution at the N-H position. This can be used to introduce a variety of functional groups, altering solubility, steric bulk, or electronic properties. For example, chiral auxiliaries are often synthesized by introducing specific substituents on the ring nitrogens. bioorg.org
The side chain offers a versatile handle for derivatization. The terminal amine can be used as an anchor point to attach other molecules, such as fluorescent tags, polymers, or pharmacologically active moieties. Chiral derivatization reagents bearing an imidazolidinone structure have been developed to react with amino acids for analytical purposes, highlighting the utility of this scaffold in creating functional molecules. researchgate.netnih.gov
Imidazolidin-2-one derivatives are synthesized for a wide array of functions, leveraging the scaffold's unique structural and chemical properties. researchgate.net They are frequently found in pharmaceuticals, serve as precursors to valuable vicinal diamines, and are used as chiral synthons in asymmetric synthesis. nih.govbioorg.orgontosight.ai
The synthesis of these derivatives often involves multi-step processes or specialized catalytic methods. For instance, Pd-catalyzed carboamination allows for the stereoselective synthesis of complex imidazolidin-2-ones from readily available N-allylureas and aryl bromides. nih.gov Oxidation of imidazolinium derivatives in the presence of copper and air provides another mild route to imidazolidinones, tolerating sensitive functional groups like hydroxyl and Boc-protected amines. organic-chemistry.org These methods enable the creation of libraries of compounds for screening for biological activity, such as immunosuppressive agents. nih.gov
The following table summarizes various synthetic strategies used to produce imidazolidinone derivatives with targeted functions.
| Synthetic Method | Starting Materials | Resulting Derivative Type | Intended Chemical Function | Reference |
| Lewis Acid-Catalyzed Ring Expansion | Chiral aziridine-2-carboxylates, Isocyanates | Enantiomerically pure 4-functionalized imidazolidin-2-ones | Chiral synthons for asymmetric synthesis | bioorg.org |
| Pd-Catalyzed Carboamination | N-allylureas, Aryl bromides | 4,5-disubstituted imidazolidin-2-ones | Precursors to α-amino acids and vicinal diamines | nih.gov |
| Acid-Catalyzed Cyclization | (2,2-Diethoxyethyl)ureas, Aromatic C-nucleophiles | 4-(Het)arylimidazolidin-2-ones | Bioactive compounds (e.g., anticancer agents) | nih.gov |
| Oxidation with Copper and Air | Imidazolinium salts | Imidazolidinones with various N-substituents | General synthesis of urea derivatives under mild conditions | organic-chemistry.org |
| Base-Catalyzed Hydroamidation | Propargylic ureas | Imidazolidin-2-ones and Imidazol-2-ones | Synthesis of five-membered cyclic ureas | acs.org |
Mechanistic Investigations and Theoretical Studies of Imidazolidin 2 One Chemistry
Elucidation of Reaction Mechanisms in Imidazolidin-2-one Formation
The formation of the imidazolidin-2-one ring is most fundamentally achieved through the reaction of a 1,2-diamine, such as ethylenediamine (B42938), with a carbonylating agent. mdpi.com The specific mechanism can vary depending on the nature of the carbonyl source.
One of the most common methods involves the carbonylation of 1,2-diamines. mdpi.com When using carbon dioxide (CO2) as the carbonyl source, the reaction is often promoted by a base and a dehydrative activator. mdpi.com A proposed mechanism involves the initial formation of a carbamate (B1207046) species from the reaction between CO2 and the diamine. This is followed by a series of steps including dehydration to an isocyanate intermediate, which then undergoes an intramolecular nucleophilic attack by the second amino group to yield the cyclic urea (B33335). mdpi.com
Alternatively, oxidative carbonylation conditions can be employed, reacting N,N'-dialkylethylenediamines with a mixture of carbon monoxide (CO) and oxygen (O2). mdpi.com In a process catalyzed by selenium, the proposed mechanism involves the formation of a selenium-containing intermediate which, after a series of steps, eliminates hydrogen diselenide to form the final product. mdpi.com Palladium-catalyzed oxidative carbonylation of ethylenediamine in water has also been reported. mdpi.com
Another significant pathway is the intramolecular cyclization of urea derivatives. For instance, the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas proceeds through the initial formation of an oxonium cation. mdpi.comnih.gov This is followed by intramolecular cyclization to a 5-methoxyimidazolidine-2-one intermediate. Subsequent acid-promoted elimination of methanol (B129727) generates a crucial iminium cation, which then reacts with a nucleophile to form the substituted imidazolidin-2-one product. mdpi.comnih.gov
Base-catalyzed intramolecular hydroamidation of propargylic ureas provides another route. acs.orgresearchgate.net The reaction is initiated by the deprotonation of the urea by a strong base. This is followed by a 5-exo-dig cyclization, where the resulting anion attacks the alkyne, leading to the imidazolidin-2-one ring. acs.org
Quantum Chemistry Calculations (e.g., Density Functional Theory - DFT)
Quantum chemistry calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions. mdpi.com They allow for the detailed study of electronic structures, reaction pathways, and the stability of intermediates and transition states at the molecular level. researchgate.netfiveable.me
DFT calculations have been instrumental in mapping the potential energy surfaces of reactions that form imidazolidin-2-ones, providing a quantitative understanding of the reaction mechanisms. For example, in the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) from urea and N,N'-dimethylethylenediamine, DFT studies have shown that the reaction proceeds via two sequential ammonia (B1221849) removal steps. researchgate.net The first step is the attack of an amino group from the diamine onto the carbonyl carbon of urea, forming a tetrahedral intermediate which then eliminates ammonia. The resulting open-chain urea intermediate subsequently undergoes an intramolecular cyclization via a similar nucleophilic attack to form the ring and eliminate a second molecule of ammonia. researchgate.net
In the base-catalyzed cyclization of propargylic ureas, DFT calculations have explored the Gibbs free energy profile. acs.orgresearchgate.net These studies support a mechanism involving the initial deprotonation of the urea, followed by a non-assisted 5-exo-dig cyclization. The calculations help to quantify the activation barrier for the key cyclization step, providing insights that are consistent with observed reaction rates. researchgate.net
Computational studies on the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas have analyzed the relative energies of key intermediates. mdpi.comnih.gov The calculations confirmed that the protonation of the urea occurs preferentially at the oxygen atom. The study evaluated the stability of different iminium cation intermediates, which are crucial for determining the reaction's outcome. mdpi.com
One of the significant successes of computational chemistry in this field is the rationalization and prediction of regioselectivity. In the synthesis of substituted imidazolidin-2-ones from (2,2-diethoxyethyl)ureas, the reaction can potentially yield two different regioisomers: 4-substituted or 5-substituted products. mdpi.comnih.govnih.gov Experimental results often show a high preference for the 4-substituted isomer. nih.gov
DFT calculations have been employed to understand this preference. mdpi.comnih.gov The mechanism involves two rapidly interconverting iminium cation intermediates, which can each react with a nucleophile. According to the Curtin-Hammett principle, the product distribution is determined by the relative energies of the transition states leading to the different products. nih.gov Computational analysis revealed that the transition state leading to the 4-substituted imidazolidin-2-one has a significantly lower activation energy (by approximately 5 kcal/mol) than the transition state leading to the 5-substituted isomer. nih.gov This lower energy barrier kinetically favors the formation of the 4-substituted product, explaining the experimentally observed high regioselectivity. nih.gov
| Intermediate/Transition State | Description | Relative Energy (kcal/mol) | Reference |
| Iminium Cation B | Intermediate leading to 5-substituted product | 16.5 | mdpi.com |
| Iminium Cation D | Intermediate leading to 4-substituted product | 17.5 | mdpi.com |
| Transition State TS2 | Leads to 5-substituted product | 35.1 | nih.gov |
| Transition State TS3 | Leads to 4-substituted product | 30.1 | nih.gov |
Table showing the relative energies of key intermediates and transition states calculated via DFT (B3LYP/6-311++G(d,p)) for the reaction of an iminium cation with phenol, demonstrating the lower activation energy for the formation of the 4-substituted product.
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals (FMOs), is fundamental to its reactivity. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key in this regard. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. aimspress.comugm.ac.id
DFT calculations are widely used to determine the energies of these orbitals and other related global reactivity descriptors. ugm.ac.idiau.ir These parameters provide a quantitative measure of a molecule's reactivity and stability.
| Parameter | Formula | Significance | Reference |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. | irjweb.com |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. | ugm.ac.id |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. | ugm.ac.id |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. | ugm.ac.idiau.ir |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. | ugm.ac.id |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. | ugm.ac.id |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measures the electrophilic character of a species. | ugm.ac.idiau.ir |
These theoretical calculations have been applied to various imidazole (B134444) and imidazolidinone derivatives to correlate their electronic structure with their observed chemical or biological activity. edu.krdresearchgate.net For instance, the analysis of the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic and nucleophilic attack, respectively. aimspress.comugm.ac.id
Molecular Modeling and Simulation Approaches for Complex Systems
While quantum chemistry calculations are powerful for elucidating reaction mechanisms and the intrinsic properties of single molecules, molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo simulations, are employed to study imidazolidin-2-one derivatives in more complex environments. These methods can model the behavior of molecules in solution, at interfaces, or interacting with biological macromolecules like proteins or nucleic acids.
These simulation approaches can provide insights into:
Solvation Effects: How the presence and nature of a solvent influence the conformational preferences and reactivity of imidazolidin-2-one derivatives.
Intermolecular Interactions: The specific non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between imidazolidin-2-one-containing molecules and their surroundings.
Binding Modes: In the context of medicinal chemistry, molecular docking and MD simulations can predict and analyze how a drug candidate featuring the imidazolidin-2-one scaffold binds to its biological target, revealing key interactions that are essential for its activity. mdpi.comedu.krd
Macromolecular Dynamics: How the binding of an imidazolidin-2-one ligand affects the structure and dynamics of a receptor protein.
By bridging the gap between the quantum mechanical description of a single molecule and the macroscopic behavior of a complex system, these modeling techniques provide a more complete picture of the chemistry and biological relevance of the imidazolidin-2-one scaffold.
Non Biological Applications in Materials Science and Industrial Chemistry
Role as Chemical Building Blocks for Polymer Science Materials
The imidazolidin-2-one scaffold is a valuable component in synthetic chemistry. While direct polymerization of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one is not extensively documented, its parent compound, ethylene (B1197577) urea (B33335) (2-imidazolidone), is utilized in the production of polymers. atamanchemicals.com The presence of reactive functional groups, specifically the primary and secondary amines in its precursors or the N-H groups within the ring, allows the imidazolidin-2-one structure to serve as a precursor for valuable building blocks like vicinal diamines, which are crucial in both organic and medicinal chemistry. nih.gov The ethylaminoethyl group on the target molecule provides additional reactive sites, suggesting its potential as a monomer or a modifying agent to introduce specific functionalities into polymer chains, thereby altering properties like solubility, adhesion, or thermal stability.
Intermediates in the Synthesis of Non-Biological Products
Imidazolidin-2-ones are well-established as pivotal intermediates in organic synthesis. researchgate.netresearchgate.net Their structure is a key component in a variety of compounds, including pharmaceuticals and chiral auxiliaries. nih.gov The synthesis of substituted imidazolidin-2-ones can be achieved through various methods, such as the acid-catalyzed reaction of urea derivatives with C-nucleophiles or the cyclization of N-allylureas. nih.govorganic-chemistry.org The core imidazolidin-2-one structure serves as a versatile scaffold that can be readily functionalized. For instance, this compound can act as an intermediate to introduce the ethylaminoethyl-cyclic urea moiety into larger, more complex molecules for various industrial applications. The synthesis of related compounds, such as 1-(2-hydroxyethyl)imidazolidine-2-thione, from precursors like N-(2-hydroxyethyl)ethylenediamine highlights the role of such diamine derivatives in creating functionalized heterocyclic systems. mdpi.com
Applications in Formaldehyde (B43269) Scavenging Technologies
The parent compound, imidazolidin-2-one (also known as ethylene urea), is widely recognized as an effective formaldehyde scavenger. atamankimya.comatamankimya.comatamankimya.com It is incorporated into various resin systems to reduce the concentration of free formaldehyde, a compound of health and environmental concern. atamankimya.comatamankimya.com This application is critical in industries that use amino-resins, such as urea-formaldehyde (UF), melamine-formaldehyde (MF), and phenol-formaldehyde (PF) resins. atamankimya.comatamankimya.com The scavenging action of the cyclic urea structure can achieve significant reductions in formaldehyde emissions, with some studies indicating a potential reduction of up to 75% depending on the specific resin and application conditions. atamankimya.com While adding formaldehyde scavengers can sometimes impact the mechanical properties of materials like particleboard, their use is crucial for producing low-emission products. drewno-wood.pl
| Industry | Resin System / Product | Purpose | Reference |
|---|---|---|---|
| Textile | Urea-Formaldehyde Resins | Reduces formaldehyde release from anti-wrinkle finishes. | atamanchemicals.comatamankimya.comatamankimya.com |
| Leather | Amino-Resins | Lowers formaldehyde content in finished leather products. | atamankimya.comatamankimya.comatamankimya.com |
| Construction | Particleboard, Fiberboard (UF, MUF Resins) | Decreases formaldehyde emissions from wood composites. | atamankimya.comatamankimya.com |
| Coatings | Phenolic, Melamine, Glyoxal, and Urea Resins | Minimizes free formaldehyde in coating formulations. | atamanchemicals.comatamankimya.com |
Utility in Thermosetting Resins (e.g., Textile and Paper Industries)
Ethylene urea and its derivatives are fundamental raw materials for producing thermosetting resins used extensively in the textile and paper industries. atamankimya.comatamankimya.com Specifically, ethylene urea is a precursor to dimethylol ethylene urea (DMEU). atamanchemicals.comwikipedia.org DMEU is a cross-linking agent that imparts permanent press, or "wash and wear," characteristics to cellulosic fabrics like cotton. wikipedia.org The mechanism involves the DMEU molecule forming covalent bonds with the hydroxyl groups of cellulose (B213188) fibers, which prevents the formation of hydrogen bonds between the polymer chains—the primary cause of wrinkling. atamanchemicals.comwikipedia.org These aminoplast resins are crucial for creating crease-resistant and dimensionally stable textile materials. google.com However, controlling the synthesis and curing temperatures for these resins is critical to avoid side reactions that could compromise the quality of the finished textile. hw.ac.uk
Corrosion Inhibition Studies (for related imidazolidine (B613845) compounds as a class of compounds)
Imidazolidine and its related imidazoline (B1206853) derivatives are recognized as a highly effective class of corrosion inhibitors, particularly for steel in acidic environments commonly found in the oil and gas industry. researchgate.nettandfonline.comdntb.gov.ua Their effectiveness stems from their molecular structure, which includes a 5-membered heterocyclic ring with two nitrogen atoms and a side chain. dntb.gov.ua
The mechanism of inhibition involves the adsorption of the molecule onto the metal surface. This process can be a combination of:
Chemisorption : The lone pair electrons on the nitrogen atoms in the imidazolidine ring form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. researchgate.nettandfonline.com
Physisorption : Electrostatic interactions occur between the protonated amine groups and the negatively charged metal surface (in acidic solutions).
Once adsorbed, the side chains, which are often long hydrocarbon groups, orient themselves away from the surface to form a dense, hydrophobic film. dntb.gov.ua This film acts as a barrier, preventing corrosive species from reaching the metal. Studies have demonstrated high inhibition efficiencies, with some imidazoline derivatives achieving over 96% effectiveness at concentrations of a few hundred parts per million. researchgate.netnih.gov
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency | Reference |
|---|---|---|---|---|
| Imidazoline Derivative (AT-1) | J55 Steel | CO2-Saturated Formation Water | 90% at 400 mg/L | researchgate.net |
| 2-(nitromethylene) imidazolidine | SAE 1020 Steel | 0.1 M HCl | High (acts as mixed-type inhibitor) | tandfonline.com |
| Alkyl Glycoside Imidazoline Salt (FATG) | Q235 Steel | 1 M HCl | 96.81% at 500 ppm | nih.gov |
Relevance in CO2 Capture Processes (e.g., Degradation Product Formation and Mechanism)
In amine-based post-combustion CO2 capture technologies, the thermal degradation of the solvent is a significant operational issue leading to solvent loss and reduced efficiency. bohrium.comresearchgate.nethw.ac.uk Diamines and ethanolamines, when exposed to the high temperatures (100–150°C) and CO2-rich conditions of the stripper unit, can degrade to form stable cyclic urea compounds. bohrium.comcapes.gov.br
Advanced Characterization Methodologies in Chemical Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with the adjacent methylene and methyl groups, respectively. The protons of the ethylene (B1197577) bridge and the imidazolidinone ring would appear as multiplets in the aliphatic region. The N-H proton of the ethylamino group would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon (C=O) of the imidazolidinone ring is characteristically found in the downfield region of the spectrum, typically around 160-180 ppm. mdpi.com The carbon atoms of the ethyl group and the ethylene bridge would appear in the upfield aliphatic region. For instance, in related N-substituted imidazolidin-2-ones, the benzylic methylene carbon signal appears around 46.9 ppm, while the aromatic carbons are observed between 127.2 and 137.8 ppm. nih.gov
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons. A ¹H-¹³C HMBC experiment would be particularly useful to confirm the N-alkylation site by showing correlations between the protons of the ethylaminoethyl side chain and the carbons of the imidazolidinone ring. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazolidinone C=O | - | ~163.6 |
| Imidazolidinone N-CH₂-CH₂-N | Multiplet | Aliphatic Region |
| N-CH₂ (Side Chain) | Multiplet | Aliphatic Region |
| NH-CH₂ (Ethyl) | Quartet | Aliphatic Region |
| CH₃ (Ethyl) | Triplet | Aliphatic Region |
| NH (Ethylamino) | Broad Singlet | - |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
A prominent and strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group within the cyclic urea (B33335) structure. tandfonline.com The N-H stretching vibration of the secondary amine in the ethylamino group would typically appear as a medium-intensity band in the range of 3300-3500 cm⁻¹. utdallas.edu The C-N stretching vibrations of the imidazolidinone ring and the side chain would be observed in the fingerprint region, typically between 1000 and 1350 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic ethyl and ethylene groups would be present in the 2850-3000 cm⁻¹ region. libretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretch | 1650 - 1700 |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1000 - 1350 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable structural insights. Common fragmentation pathways for N-substituted imidazolidinones may involve cleavage of the side chain, providing fragments that can confirm the structure of the substituent. For example, cleavage of the bond between the ethylene bridge and the ethylamino group would result in characteristic fragment ions. In the mass spectra of substituted imidazoles, pronounced molecular ions and characteristic fragmentation patterns are typically observed. researchgate.net
Crystallographic Analysis (e.g., X-ray Diffraction)
Chromatographic and Separation Techniques for Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of N-substituted ureas. nih.gov A suitable RP-HPLC method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector, typically in the range of 200-220 nm where the amide chromophore absorbs. The retention time of the main peak would be characteristic of the compound, and the area of the peak would be proportional to its concentration, allowing for quantitative purity assessment.
Gas Chromatography (GC): Direct analysis of ureas by gas chromatography can be challenging due to their polarity and thermal lability. researchgate.net However, derivatization can be employed to increase volatility and thermal stability. For a compound like this compound, derivatization of the secondary amine with reagents such as trifluoroacetic anhydride (B1165640) can produce a more volatile compound suitable for GC analysis. h-brs.de The analysis of long-chain amines often utilizes this derivatization approach. oup.com A GC method would provide information on the presence of volatile impurities.
Advanced Material Characterization Techniques (e.g., FE-SEM, Raman Spectroscopy for Catalysts)
In the context of the synthesis of this compound, which may involve catalytic processes, advanced material characterization techniques are employed to study the catalysts used.
Field Emission Scanning Electron Microscopy (FE-SEM): FE-SEM is used to visualize the surface morphology and microstructure of heterogeneous catalysts that could be employed in the N-alkylation of the imidazolidinone ring. researchgate.net It provides high-resolution images of the catalyst particles, revealing information about their size, shape, and aggregation state. This is crucial as the catalytic activity is often dependent on the surface area and morphology of the catalyst.
Raman Spectroscopy for Catalysts: Raman spectroscopy is a powerful tool for the in-situ characterization of catalysts under reaction conditions. lehigh.edu It provides information about the molecular structure of the catalyst's active sites and can be used to identify reaction intermediates adsorbed on the catalyst surface. rsc.org In the synthesis of N-alkylated compounds, Raman spectroscopy can be used to monitor the state of the catalyst and to understand the reaction mechanism at a molecular level. rsc.org For instance, it can be used to study the interaction of the amine reactants with the catalyst surface. researchgate.net
Future Research Directions for 1 2 Ethylamino Ethyl Imidazolidin 2 One
Development of Novel and Efficient Synthetic Pathways
The synthesis of imidazolidin-2-ones, including 1-(2-(Ethylamino)ethyl)imidazolidin-2-one, has traditionally relied on methods that can be resource-intensive. acs.org Future research is poised to focus on the development of more sustainable and efficient synthetic protocols. Key areas for investigation include the use of greener reagents and catalysts, as well as the design of atom-economical reaction pathways.
One promising direction is the expansion of catalytic systems for the synthesis of the imidazolidin-2-one core. While various catalytic methods have been developed for cyclic ureas, their application to asymmetrically substituted compounds like this compound remains an area ripe for exploration. mdpi.com Research into novel metal-based and organocatalysts could lead to milder reaction conditions, higher yields, and improved selectivity. acs.org For instance, the use of earth-abundant metal catalysts would align with the principles of green chemistry.
Another critical area is the utilization of carbon dioxide (CO₂) as a C1 source for the carbonyl group in the imidazolidin-2-one ring. researchgate.net This approach is highly attractive from an environmental perspective, as it would utilize a greenhouse gas as a chemical feedstock. mdpi.com Developing catalytic systems that can efficiently activate CO₂ for the carbonylation of the corresponding diamine precursor to this compound would represent a significant advancement in sustainable chemistry. researchgate.net
Furthermore, the development of one-pot or pseudo-multicomponent reactions for the synthesis of this compound and its derivatives is a compelling goal. mdpi.com Such strategies, which combine multiple reaction steps into a single operation, can significantly reduce waste, energy consumption, and purification efforts. mdpi.com Designing a process where the starting materials are converted to the final product without the isolation of intermediates would be a notable achievement in process chemistry.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Novel Catalysis | Milder conditions, higher yields, improved selectivity | Earth-abundant metal catalysts, organocatalysis |
| CO₂ as C1 Source | Utilization of a greenhouse gas, greener synthesis | Efficient catalytic activation of CO₂ |
| One-Pot Reactions | Reduced waste, energy, and purification efforts | Design of pseudo-multicomponent reaction cascades |
Exploration of Undiscovered Reactivity Profiles and Transformations
The chemical reactivity of this compound is largely dictated by the functional groups present: the cyclic urea (B33335), the secondary amine, and the primary amine. While the general reactivity of these groups is understood, their interplay within this specific molecular architecture could lead to novel and unexpected chemical transformations.
Future research should systematically explore the reactivity of the N-H protons of the imidazolidin-2-one ring and the ethylamino side chain. Selective functionalization at these positions could open up pathways to a wide array of new derivatives with potentially interesting properties. For example, acylation, alkylation, and arylation reactions at the different nitrogen atoms could be investigated to build molecular complexity. nih.gov
The development of regioselective reactions will be crucial. Given the presence of multiple reactive sites, achieving control over which site reacts is a significant challenge. Research into directing groups or specific catalysts that can differentiate between the nitrogen atoms of the urea and the side-chain amine would be highly valuable. This could enable the synthesis of precisely substituted derivatives for various applications. nih.gov
Furthermore, the imidazolidin-2-one ring itself can be a precursor to other important chemical structures, such as vicinal diamines. mdpi.com Investigating the ring-opening reactions of this compound under various conditions could provide access to novel polyamine structures. These, in turn, could serve as building blocks in polymer chemistry or as ligands for metal complexes.
| Reaction Type | Potential Outcome | Research Challenge |
| N-H Functionalization | Access to a diverse library of derivatives | Achieving regioselectivity between multiple nitrogen atoms |
| Ring-Opening Reactions | Synthesis of novel polyamine structures | Controlling the conditions for selective ring cleavage |
| Cyclization Reactions | Formation of new heterocyclic systems | Designing intramolecular reactions involving the side chain |
Refined Computational Modeling for Predictive Chemistry and Structure-Reactivity Relationships
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules. For this compound, refined computational modeling can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental efforts.
Future research in this area should focus on developing accurate computational models to predict the conformational landscape of this compound. Understanding the preferred three-dimensional shapes of the molecule is essential for predicting its interactions with other molecules, such as biological targets or catalysts.
Quantum chemical calculations can be employed to rationalize and predict the regioselectivity of its reactions. nih.gov By modeling the transition states of different reaction pathways, researchers can determine which products are likely to form under specific conditions. nih.gov This predictive capability can save significant time and resources in the laboratory by prioritizing the most promising synthetic routes.
Furthermore, the development of quantitative structure-activity relationship (QSAR) models for derivatives of this compound could accelerate the discovery of new compounds with desired properties. acs.org By correlating structural features with experimental data, these models can predict the activity of yet-to-be-synthesized molecules, enabling a more targeted approach to drug discovery or materials design. nih.gov
| Computational Method | Application | Desired Outcome |
| Conformational Analysis | Predicting the 3D structure | Understanding molecular interactions |
| Quantum Chemistry | Modeling reaction pathways | Predicting regioselectivity and reaction outcomes |
| QSAR Modeling | Correlating structure with activity | Guiding the design of new derivatives with desired properties |
Expansion into Emerging Areas of Advanced Materials and Industrial Chemical Processes
The unique structural features of this compound make it an intriguing candidate for applications in advanced materials and as an intermediate in industrial chemical processes. Its combination of a rigid cyclic core and a flexible, functional side chain offers opportunities for creating materials with tailored properties.
In the realm of polymer chemistry, this compound could be explored as a novel monomer or cross-linking agent. The presence of multiple reactive nitrogen atoms could allow for the formation of polyureas or other polymers with interesting thermal and mechanical properties. Its ability to form hydrogen bonds could also be exploited to create self-healing materials or supramolecular assemblies. cymitquimica.com
The compound's structure also suggests potential as a building block for non-peptidic β-strand mimetics, which are of interest in medicinal chemistry for their ability to interfere with protein-protein interactions. nih.gov The alternating aryl and imidazolidin-2-one rings in these mimetics can be adapted to display diverse side-chains, and this compound could serve as a key component in their synthesis. nih.gov
In the context of industrial processes, this compound could serve as a valuable intermediate for the synthesis of more complex molecules. Its potential as a precursor to specialized polyamines or as a scaffold for the synthesis of agrochemicals or pharmaceuticals warrants further investigation. The development of scalable and cost-effective production methods will be key to realizing its potential in these areas. rsc.org
| Application Area | Potential Role of the Compound | Key Research Objective |
| Polymer Chemistry | Monomer, cross-linking agent | Development of novel polymers with tailored properties |
| Medicinal Chemistry | Building block for β-strand mimetics | Design and synthesis of new therapeutic agents |
| Industrial Processes | Intermediate for complex molecules | Development of scalable and cost-effective applications |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2-(Ethylamino)ethyl)imidazolidin-2-one, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-(ethylamino)ethylamine with a carbonyl source (e.g., urea derivatives) under reflux in aprotic solvents like dimethylformamide (DMF). Critical parameters include temperature control (80–120°C), stoichiometric ratios of reactants, and catalysts such as p-toluenesulfonic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures product purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The ethylamino group (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–3.0 ppm for CH₂-N) and imidazolidinone ring protons (δ ~3.2–3.8 ppm for N-CH₂) are key diagnostic signals. The carbonyl (C=O) resonance appears at δ ~160–170 ppm in ¹³C NMR .
- IR : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the imidazolidinone core.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺) with an exact mass matching theoretical calculations .
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Regular stability testing via HPLC (C18 column, acetonitrile/water mobile phase) monitors degradation, particularly for hygroscopic batches .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antiproliferative activity of this compound in cancer cell lines?
- Methodological Answer :
- Cell Line Selection : Use established models (e.g., H2228 for EML4-ALK fusion-positive cancers) to screen for activity .
- Assay Design : Employ MTT or ATP-based viability assays with dose-response curves (0.1–100 µM). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values.
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition assays (e.g., ALK phosphorylation) elucidates molecular targets .
Q. What computational approaches are used to predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model ligand-receptor interactions (e.g., ALK kinase domain) using crystal structures from the Protein Data Bank (PDB).
- MD Simulations : GROMACS or AMBER assess binding stability over time (50–100 ns trajectories).
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to guide optimization .
Q. How should researchers resolve discrepancies in solubility data for this compound across different solvent systems?
- Methodological Answer :
- Standardized Protocols : Use USP/Ph. Eur. solubility classification (e.g., shake-flask method) in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
- Analytical Validation : Quantify solubility via UV-Vis spectroscopy (λmax determination) or HPLC with internal standards.
- Data Reconciliation : Compare results with structurally analogous compounds (e.g., 1-(2-hydroxyethyl)imidazolidin-2-one) to identify outliers .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization), ensuring temperature control and reproducibility.
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) to track reaction progress.
- Purification Scaling : Replace column chromatography with recrystallization (solvent screening) or fractional distillation for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
